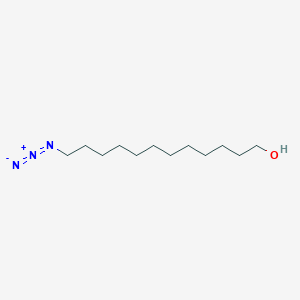
12-Azido-1-dodecanol
Cat. No. B1442992
Key on ui cas rn:
57395-51-4
M. Wt: 227.35 g/mol
InChI Key: VFIPTPJYKXUCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08828952B2
Procedure details


A mixture of 12-bromo-1-dodecanol (246 mg, 0.927 mmol) in t-butanol (1.8 mL, 0.5 M) was treated with sodium azide (121 mg, 1.855 mmol, 2 eq), tetrabutylammonium iodide (17 mg, 0.0464 mmol, 0.05 eq) and sat. aq. sodium bicarbonate solution (0.9 mL) in that order. The mixture was stirred at room temperature for 4 days. The mixture was filtered through a plug of celite and the cake rinsed with ethyl acetate (20 mL). The combined filtrate and washings were evaporated onto silica gel and purified by flash column (2.5×18 cm, gradient elution with hexane-ethyl acetate 6:1, 4:1 to 2:1) to give 12-Azido-1-dodecanol as a colourless oil (193 mg, 92%). 1H NMR (CDCl3, 400 MHz): 3.62 (t, 2H, J=7.0, OCH2), 3.24 (t, 2H, J=7.0, NCH2), 1.61-1.51 (m, 4H), 1.35-1.25 (m, 16H).





Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14].[N-:15]=[N+:16]=[N-:17].[Na+].C(=O)(O)[O-].[Na+]>C(O)(C)(C)C.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[N:15]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[N+:16]=[N-:17] |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
246 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCCCO
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
121 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
17 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 4 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a plug of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the cake rinsed with ethyl acetate (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate and washings were evaporated onto silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash column (2.5×18 cm, gradient elution with hexane-ethyl acetate 6:1, 4:1 to 2:1)
|
Outcomes


Product
Details
Reaction Time |
4 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])CCCCCCCCCCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 193 mg | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
